molecular formula C10H8ClF3N6O B12340937 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Cat. No.: B12340937
M. Wt: 320.66 g/mol
InChI Key: ZEBMZJGIKSEIOZ-UHFFFAOYSA-N
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Description

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a complex organic compound featuring a trifluoromethyl group, a pyridine ring, and a triazole moiety

Properties

Molecular Formula

C10H8ClF3N6O

Molecular Weight

320.66 g/mol

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N'-hydroxytriazole-4-carboximidamide

InChI

InChI=1S/C10H8ClF3N6O/c11-6-1-5(10(12,13)14)2-16-7(6)3-20-4-8(17-19-20)9(15)18-21/h1-2,4,21H,3H2,(H2,15,18)

InChI Key

ZEBMZJGIKSEIOZ-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC(=C1Cl)CN2C=C(N=N2)/C(=N/O)/N)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1Cl)CN2C=C(N=N2)C(=NO)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide typically involves multiple steps. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with biological pathways, leading to its observed effects. For example, it may act as an inhibitor of bacterial phosphopantetheinyl transferase, thereby attenuating bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a triazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

The compound 1-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a member of the triazole family, which has garnered interest for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H7ClF3N5OC_{10}H_{7}ClF_{3}N_{5}O with a molecular weight of 299.64 g/mol. The structure features a triazole ring and a chlorinated pyridine moiety, which are known to influence its biological interactions.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Specifically, compounds similar to This compound have shown effectiveness against various bacterial strains and fungi. For instance:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli18
Candida albicans20

Anticancer Activity

Triazole derivatives have also been studied for their potential anticancer effects. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For example:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)10
HeLa (Cervical Cancer)15

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Disruption of Cell Membranes : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.
  • Interference with Nucleic Acids : Similar compounds have been noted to interact with DNA and RNA synthesis pathways.

Case Studies

Several studies have explored the efficacy of triazole derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of various triazole compounds, including derivatives similar to our compound. Results indicated a strong correlation between structural modifications and enhanced antimicrobial activity .
  • Cancer Cell Line Study : In vitro studies conducted on MCF-7 and A549 cell lines demonstrated that treatment with triazole derivatives led to significant apoptosis and cell cycle arrest, suggesting potential therapeutic applications in oncology .

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